3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0809151
InChI:
InChI=1S/C21H18ClNO5/c1-12-2-4-14(5-3-12)19(26)17-18(13-6-8-15(22)9-7-13)23(11-10-16(24)25)21(28)20(17)27/h2-9,18,26H,10-11H2,1H3,(H,24,25)/b19-17+
SMILES:
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)Cl)O
Molecular Formula:
C21H18ClNO5
Molecular Weight:
399.8 g/mol
3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid
CAS No.:
Cat. No.: VC0809151
Molecular Formula: C21H18ClNO5
Molecular Weight: 399.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18ClNO5 |
|---|---|
| Molecular Weight | 399.8 g/mol |
| IUPAC Name | 3-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C21H18ClNO5/c1-12-2-4-14(5-3-12)19(26)17-18(13-6-8-15(22)9-7-13)23(11-10-16(24)25)21(28)20(17)27/h2-9,18,26H,10-11H2,1H3,(H,24,25)/b19-17+ |
| Standard InChI Key | GEGBDJQKIBYWRN-HTXNQAPBSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)Cl)/O |
| SMILES | CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)Cl)O |
| Canonical SMILES | CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC(=O)O)C3=CC=C(C=C3)Cl)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator